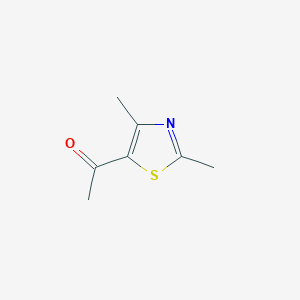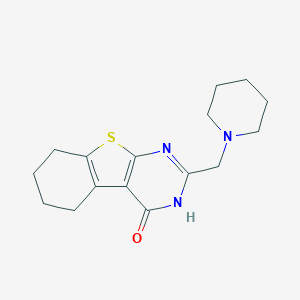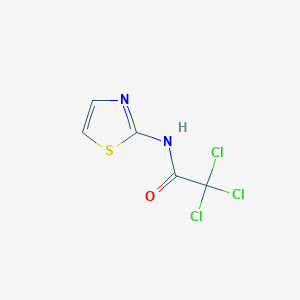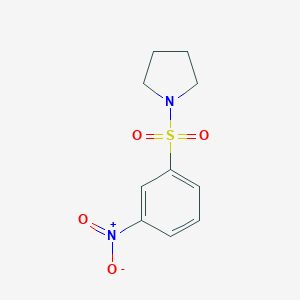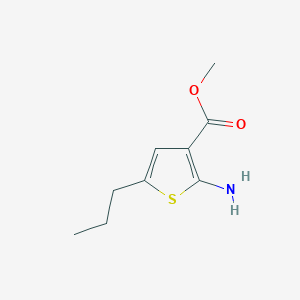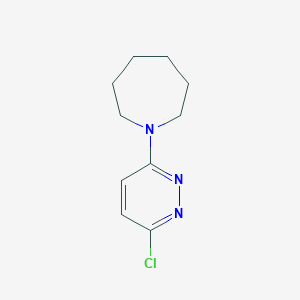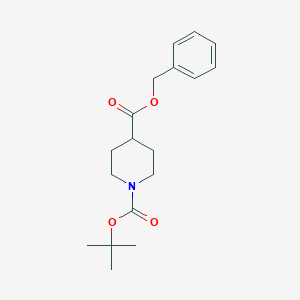
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione, commonly known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DMAPT is a synthetic compound that has been shown to possess anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of DMAPT involves the inhibition of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and is involved in the regulation of various genes that are involved in inflammation and cancer. DMAPT inhibits the activity of NF-κB by binding to the protein IKKβ, which is a key regulator of the NF-κB pathway. This inhibition results in the downregulation of various genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
DMAPT has been shown to possess anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMAPT has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. This inhibition results in the downregulation of various genes that are involved in inflammation and cancer.
Advantages and Limitations for Lab Experiments
DMAPT is a relatively simple molecule to synthesize and can be easily obtained in a laboratory setting. It has been extensively studied for its potential therapeutic applications in various diseases. However, DMAPT has some limitations for lab experiments. It has been shown to be unstable in aqueous solutions and has a short half-life in vivo. This makes it difficult to use in animal studies and clinical trials.
Future Directions
For research on DMAPT include the development of more stable analogs, the optimization of dosing regimens, and the exploration of its potential use in combination with other drugs. Additionally, the potential use of DMAPT in the treatment of inflammatory diseases, such as rheumatoid arthritis, should be further explored.
Synthesis Methods
The synthesis of DMAPT involves the reaction of 4-dimethylaminobenzaldehyde with piperidine and thioacetamide. This reaction results in the formation of DMAPT as a white solid with a melting point of 190-192°C. The synthesis of DMAPT is a relatively simple process and can be performed in a laboratory setting.
Scientific Research Applications
DMAPT has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory and anti-cancer properties. DMAPT has been studied for its potential use in the treatment of various types of cancer, including leukemia, breast cancer, and prostate cancer. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
properties
CAS RN |
58634-27-8 |
|---|---|
Product Name |
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione |
Molecular Formula |
C14H20N2S |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C14H20N2S/c1-15(2)13-8-6-12(7-9-13)14(17)16-10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3 |
InChI Key |
NXLJWTIDBNNMJC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCCCC2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
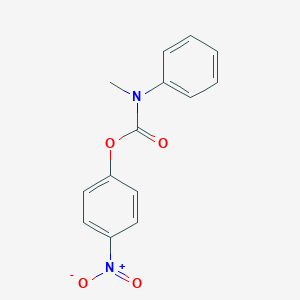
![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)

